Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes thiophene rings and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as hydrazonoyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized thiophene derivatives, while substitution reactions can yield a variety of substituted phenoxy compounds.
Scientific Research Applications
Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective analogs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate include:
Uniqueness
This compound is unique due to its specific combination of thiophene and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C16H11NO4S2
- Molecular Weight: 345.39 g/mol
- Structure: The compound features a thiophene ring and a phenoxy group, contributing to its unique chemical properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Materials: Methyl 3-amino-2-thiophenecarboxylate and 4-[(2-thienylcarbonyl)amino]phenol.
- Conditions: The reaction is usually conducted in the presence of a base like triethylamine.
- Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.
Anti-inflammatory Properties
Thiophene derivatives, including this compound, have shown significant anti-inflammatory activity. A study reported that related thiophene compounds inhibited the enzyme lipoxygenase (5-LOX), demonstrating a reduction in inflammatory markers at concentrations as low as 100 µg/mL .
Table 1: Summary of Biological Activities of Thiophene Derivatives
Compound | Activity | Mechanism |
---|---|---|
Compound 4 | Inhibition of 5-LOX | Reduced inflammation in animal models |
This compound | Potential anti-inflammatory | Expected to inhibit COX and LOX enzymes |
Compound X | Modulation of TNF-α and IL-6 | Inhibition of pro-inflammatory cytokines |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced synthesis of pro-inflammatory mediators.
- Receptor Modulation: It may interact with specific receptors or enzymes, altering their activity and signaling pathways.
Case Studies
- In Vivo Studies: In animal models, thiophene derivatives similar to this compound exhibited significant reductions in inflammation when administered at doses around 20 mg/kg . These studies underscore the potential therapeutic applications in treating inflammatory diseases.
- In Vitro Assays: In vitro studies utilizing human cell lines demonstrated that compounds with similar structures effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 .
Properties
IUPAC Name |
methyl 3-[2-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-21-17(20)15-13(8-10-24-15)22-12-6-3-2-5-11(12)18-16(19)14-7-4-9-23-14/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUIEDXTUWQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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